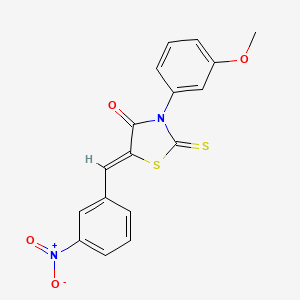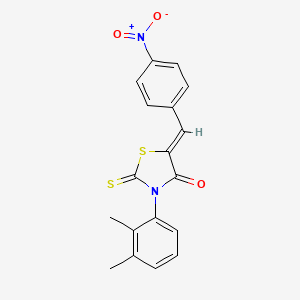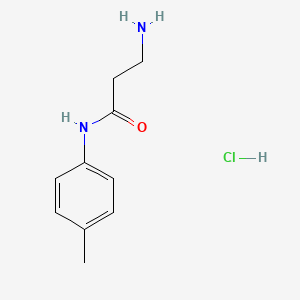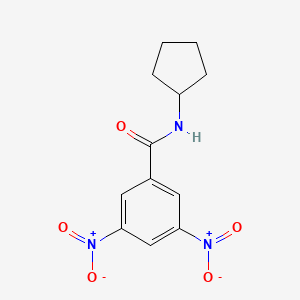
N-cycloheptyl-3,5-dinitrobenzamide
Übersicht
Beschreibung
DNFB is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. It is primarily used as a hapten, which is a small molecule that can elicit an immune response when attached to a larger carrier molecule. DNFB has been used to study the immune response in animals and humans, as well as to investigate the mechanisms of contact hypersensitivity.
Wirkmechanismus
DNFB is thought to act as a hapten by covalently binding to skin proteins and forming a complex that is recognized by the immune system. This complex is then processed by antigen-presenting cells and presented to T cells, which activate the immune response. The exact mechanism of action of DNFB is still unclear, but it is thought to involve the activation of innate immune cells such as dendritic cells and macrophages, as well as the activation of T cells and B cells.
Biochemical and physiological effects:
DNFB has been shown to induce a robust immune response in animals and humans, leading to the production of cytokines, chemokines, and antibodies. It can also cause skin inflammation and irritation, as well as systemic effects such as fever and weight loss. DNFB has been used to study the role of various immune cells and signaling pathways in the immune response, as well as to investigate the mechanisms of allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
DNFB has several advantages as a model for contact hypersensitivity, including its ability to induce a strong and reproducible immune response, its well-characterized mechanism of action, and its compatibility with various animal models and assays. However, there are also some limitations to using DNFB, including its potential toxicity and irritancy, its variability in potency and purity, and its limited relevance to human allergic reactions.
Zukünftige Richtungen
There are several potential future directions for research on DNFB, including the development of new hapten models for contact hypersensitivity, the investigation of novel immune cells and signaling pathways involved in the immune response, and the translation of findings from animal models to human allergic diseases. Additionally, there is a need for further research on the safety and toxicity of DNFB, as well as its potential use as a therapeutic agent for immune-related diseases.
Wissenschaftliche Forschungsanwendungen
DNFB has been used extensively in scientific research to study the immune response and allergic reactions. It is commonly used as a model for contact hypersensitivity, which is a type of delayed-type hypersensitivity that occurs when the skin is exposed to an allergen. DNFB can be applied topically to the skin of animals or humans, and the immune response can be measured through various assays such as lymphocyte proliferation, cytokine production, and antibody titers.
Eigenschaften
IUPAC Name |
N-cycloheptyl-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-14(15-11-5-3-1-2-4-6-11)10-7-12(16(19)20)9-13(8-10)17(21)22/h7-9,11H,1-6H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYLSSQWYVHPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3,5-dinitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750107.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750110.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3750115.png)
![diethyl 5-{[(2,4-dibromophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3750123.png)
![diethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3750131.png)
![ethyl 2-{[(4-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3750141.png)
![2-(1,3-benzodioxol-5-ylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750148.png)
![2-(2-furylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750157.png)


![3-allyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750178.png)
![4-{[4-(dimethylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3750198.png)